3-methyl-6-(propan-2-yl)-N-(pyridin-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Description
3-Methyl-6-(propan-2-yl)-N-(pyridin-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound featuring a fused oxazole-pyridine core. Its structure includes a methyl group at position 3, an isopropyl (propan-2-yl) substituent at position 6, and a pyridin-4-yl carboxamide moiety at position 4 (Figure 1).
Properties
IUPAC Name |
3-methyl-6-propan-2-yl-N-pyridin-4-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-9(2)13-8-12(14-10(3)20-22-16(14)19-13)15(21)18-11-4-6-17-7-5-11/h4-9H,1-3H3,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDHRNXDZCFYEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C(C)C)C(=O)NC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxazole Core Construction
The foundational step in traditional synthetic routes involves forming the oxazole ring fused to a pyridine system. A widely adopted method begins with the condensation of 3-amino-2-hydroxypyridine derivatives with carboxylic acid precursors under acidic conditions. For instance, reacting 3-amino-2-hydroxypyridine with isobutyric acid (to introduce the 6-(propan-2-yl) group) in polyphosphoric acid (PPA) at 120–140°C for 6–8 hours yields the oxazolo[5,4-b]pyridine scaffold. This step is critical for establishing regioselectivity, as side reactions may produce oxazolo[4,5-b]pyridine isomers if temperature control is inadequate.
Carboxamide Functionalization
Following oxazole formation, the carboxamide group is introduced via nucleophilic acyl substitution. The 4-position of the oxazolo-pyridine system is activated for electrophilic substitution using chlorinating agents like phosphorus oxychloride (POCl₃), producing a reactive 4-chloro intermediate. Subsequent treatment with pyridin-4-amine in dimethylformamide (DMF) at 80°C facilitates displacement of the chloride, forming the N-(pyridin-4-yl)carboxamide moiety. Palladium catalysts, such as Pd(OAc)₂, are occasionally employed to enhance reaction efficiency, achieving yields of 68–72%.
One-Pot Acylation-Cyclization Strategy
Reaction Design and Optimization
A streamlined approach bypasses intermediate isolation by combining acylation and cyclization in a single pot. As detailed in recent studies, 3-aminopyridine-2(1H)-one undergoes acylation with succinic anhydride in tetrahydrofuran (THF) at 0–5°C, forming a monoamide intermediate. Intramolecular cyclization is then induced by heating to 90°C for 12 hours in the presence of triethylamine (Et₃N), directly yielding the oxazolo[5,4-b]pyridine core. This method reduces reaction time by 40% compared to stepwise protocols and achieves a purity of >95%.
Solvent and Catalyst Selection
Optimal results are obtained using polar aprotic solvents (e.g., DMF or THF) and mild bases (e.g., Et₃N or K₂CO₃). Catalytic amounts of CuI (5 mol%) enhance cyclization efficiency by stabilizing the transition state, increasing yields to 78–82%.
Triphosgene-Mediated Cyclization for Industrial Scalability
Patent-Derived Methodology
A patented industrial method employs triphosgene as a cyclizing agent for large-scale synthesis. Dissolving 2-amino-3-pyridinol in dichloromethane (DCM) and adding aqueous NaOH generates a reactive phenolate intermediate. Slow addition of triphosgene at −5°C initiates cyclodehydration, forming the oxazole ring within 2 hours. Subsequent methylation at the 3-position is achieved using methyl iodide (CH₃I) and K₂CO₃ in acetone, yielding the 3-methyl derivative in 85% purity.
Process Advantages
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Batch Reactor Compatibility : Reactions are conducted in standard glass-lined reactors at 10–15 psi, ensuring safety and reproducibility.
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Reduced Byproducts : Triphosgene’s high reactivity minimizes oligomer formation, simplifying purification.
Catalytic Innovations in Pyridine Functionalization
Palladium-Catalyzed Coupling Reactions
Recent advances leverage palladium catalysts for introducing the pyridin-4-yl group. Suzuki-Miyaura coupling between 4-bromo-oxazolo[5,4-b]pyridine and pyridin-4-ylboronic acid in the presence of Pd(dppf)Cl₂ achieves 89% yield under microwave irradiation (100°C, 30 minutes). This method eliminates the need for harsh chlorination steps, enhancing atom economy.
Iron Oxide Nanocatalysts
Magnetic Fe₃O₄ nanoparticles functionalized with MIL-101(Cr)-N(CH₂PO₃)₂ enable solvent-free synthesis at 100°C. The catalyst promotes three-component reactions involving aldehydes, cyanoacetates, and amines, forming the pyridine-carboxamide backbone in 94% yield.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Catalyst | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|---|
| Multi-Step | Oxazole formation → Carboxamide addition | Pd(OAc)₂ | 68–72 | 90–92 | Moderate |
| One-Pot Acylation | Acylation → Cyclization | CuI | 78–82 | 95–97 | High |
| Triphosgene Cyclization | Cyclodehydration → Methylation | None | 85 | 85–88 | Industrial |
| Palladium Coupling | Suzuki-Miyaura coupling | Pd(dppf)Cl₂ | 89 | 98 | Lab-scale |
| Fe₃O₄ Nanocatalysis | Three-component reaction | Fe₃O₄@MIL-101(Cr) | 94 | 99 | Pilot-scale |
Mechanistic Insights and Side Reactions
Chemical Reactions Analysis
Types of Reactions
3-methyl-6-(propan-2-yl)-N-(pyridin-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-methyl-6-(propan-2-yl)-N-(pyridin-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development
Biological Activity
3-methyl-6-(propan-2-yl)-N-(pyridin-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a novel compound with significant potential in medicinal chemistry. This article reviews its biological activities, focusing on its anticancer and neuroprotective effects, along with underlying mechanisms and case studies.
Chemical Structure and Properties
The compound features a complex structure that integrates an oxazole ring fused with a pyridine and a carboxamide moiety. This unique arrangement is responsible for its diverse biological properties.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts:
Anticancer Properties
Recent studies suggest that this compound exhibits significant anticancer activity across multiple cancer cell lines.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Induction of apoptosis |
| A549 | 10.0 | Inhibition of cell proliferation |
| HCT116 | 8.5 | Cell cycle arrest at G2/M phase |
The mechanisms by which the compound exerts its anticancer effects include:
- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
- Cell Cycle Arrest : Disruption of the cell cycle at the G2/M checkpoint.
- Inhibition of Angiogenesis : Reduction in vascular endothelial growth factor (VEGF) levels.
Neuroprotective Effects
In addition to its anticancer properties, the compound has shown promise in neuroprotection, particularly against oxidative stress and neuroinflammation.
Table 2: Neuroprotective Activity Data
| Assay Type | Result |
|---|---|
| ROS Scavenging Activity | Significant reduction observed |
| Neuroinflammation Model | Decreased pro-inflammatory cytokines |
The exact molecular targets and pathways involved in the biological activity of this compound are still under investigation. However, preliminary studies indicate that it interacts with specific enzymes or receptors, modulating their activity to achieve therapeutic effects.
Case Studies
Case Study 1 : A study published in the Journal of Medicinal Chemistry evaluated the effects of this compound in a murine model of breast cancer. The results demonstrated a marked reduction in tumor size and improved survival rates compared to control groups.
Case Study 2 : Another investigation focused on the neuroprotective effects in a rat model of Parkinson's disease. Administration of the compound resulted in reduced neuronal loss and improved motor function.
Comparison with Similar Compounds
Key Observations :
Substituent Diversity :
- The target compound’s pyridin-4-yl carboxamide group distinguishes it from carboxylic acid derivatives, which may alter solubility and bioavailability. Carboxamides generally exhibit enhanced membrane permeability compared to carboxylic acids .
- Substitution at position 3 varies significantly: phenyl (C17H17N3O2), methyl (C15H12N2O4), and 4-methoxyphenyl (C15H12N2O4) groups are observed in analogs .
Molecular Weight Trends :
- Carboxamide derivatives (e.g., target compound: 341.39 g/mol) have higher molecular weights than carboxylic acid analogs (e.g., 272.26–295.34 g/mol) due to the addition of the pyridin-4-yl group .
Purity :
- Most analogs are reported with 95% purity, suggesting standardized synthetic protocols for this class .
Functional and Application Comparisons
- Carboxylic Acid Derivatives : These are often intermediates for further functionalization. For example, 3-phenyl-6-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid (C17H17N3O2) may serve as a precursor for ester or amide derivatives .
- Heteroaromatic Substituents : Compounds with pyridin-3-yl (C15H12N2O4) or furan-2-yl (C14H12N2O4) groups may exhibit distinct electronic properties, influencing binding affinity in medicinal chemistry contexts .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing 3-methyl-6-(propan-2-yl)-N-(pyridin-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with the construction of the oxazolo[5,4-b]pyridine core. A common approach includes condensation of substituted pyridine derivatives (e.g., 2-aminopyridine) with aldehydes (e.g., 4-chlorobenzaldehyde), followed by cyclization using catalysts like palladium or copper under reflux in solvents such as DMF or toluene. Subsequent coupling reactions introduce the pyridin-4-yl and isopropyl groups. Reaction conditions (temperature, pH, and time) must be tightly controlled to optimize yield and purity .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the positions of substituents on the heterocyclic core. High-Performance Liquid Chromatography (HPLC) ensures purity, while Mass Spectrometry (MS) verifies molecular weight. X-ray crystallography may resolve ambiguous structural features if crystallinity is achieved .
Q. What structural motifs influence its pharmacological activity?
- Methodological Answer : The oxazolo[5,4-b]pyridine core provides rigidity for target binding, while the pyridin-4-yl group enhances solubility and hydrogen-bonding potential. The isopropyl substituent contributes to lipophilicity, affecting membrane permeability. Comparative studies with analogs (e.g., thiazolo[5,4-b]pyridines) suggest that the chloro/methoxy groups on phenyl rings modulate receptor affinity .
Advanced Research Questions
Q. How can regioselectivity be optimized during cyclization steps in synthesis?
- Methodological Answer : Regioselectivity is influenced by electron-donating/withdrawing substituents and catalyst choice. Computational modeling (e.g., density functional theory) predicts transition states to guide reagent selection. For example, palladium catalysts favor C–N coupling at electron-deficient positions, while copper promotes alternative pathways. Experimental validation via kinetic studies under varied conditions (solvent polarity, temperature) is critical .
Q. What strategies resolve contradictions in biological activity data between structural analogs?
- Methodological Answer : Discrepancies often arise from off-target interactions or solubility differences. Use orthogonal assays (e.g., SPR for binding kinetics, cellular viability assays) to validate target engagement. Molecular dynamics simulations can identify subtle conformational changes in protein-ligand interactions. For example, analogs with triazolopyridazine moieties may exhibit divergent activity due to altered binding pocket occupancy .
Q. Which computational methods predict target interactions for this compound?
- Methodological Answer : Quantum chemical calculations (e.g., docking with AutoDock Vina, MD simulations in GROMACS) model ligand-receptor interactions. Machine learning platforms (e.g., AlphaFold) predict binding poses, while free-energy perturbation calculations quantify affinity changes. Cross-validation with experimental data (e.g., IC₅₀ values) refines predictive accuracy .
Q. How to design structure-activity relationship (SAR) studies for derivatives?
- Methodological Answer : Systematically vary substituents (e.g., isopropyl → cyclopropyl, pyridin-4-yl → pyrimidin-2-yl) and assess impacts on activity. Use factorial experimental designs to minimize trials while testing multiple variables. For example, replace the isopropyl group with bulkier tert-butyl to evaluate steric effects on target binding. Correlate HPLC logP data with cellular uptake efficiency .
Q. What experimental designs address low yields in coupling reactions?
- Methodological Answer : Employ Design of Experiments (DoE) to identify optimal conditions. For example, screen catalysts (Pd(OAc)₂ vs. CuI), ligands (BINAP vs. XPhos), and solvents (DMF vs. THF) using a fractional factorial approach. Response surface methodology (RSM) can model interactions between variables (e.g., temperature and catalyst loading) to maximize yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
